(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid is a complex organic molecule characterized by multiple hydroxyl groups, phenolic structures, and chromenyl moieties. This compound is notable for its intricate structure, which includes several stereocenters and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps include:
Formation of the chromenyl moiety: This can be achieved through a series of condensation reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Glycosylation: The attachment of sugar moieties to the chromenyl structure is often carried out using glycosyl donors and acceptors in the presence of catalysts like Lewis acids.
Hydroxylation: Introduction of hydroxyl groups can be performed using oxidation reactions with reagents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of engineered microorganisms to produce the desired molecule through fermentation processes. Alternatively, large-scale chemical synthesis can be optimized for higher yields and purity using advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and hydroxyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the chromenyl moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of bases.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound exhibits various bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties. It is studied for its potential therapeutic applications in treating diseases related to oxidative stress and inflammation.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its complex structure and bioactivity profile make it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the production of natural product derivatives, cosmetics, and nutraceuticals. Its antioxidant properties are particularly valuable in formulations aimed at preserving product stability and enhancing health benefits.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, modulating the activity of target proteins. The chromenyl moiety can interact with cellular membranes and signaling pathways, influencing cellular responses and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Rutin: A glycoside of quercetin with additional glycosylation.
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid lies in its complex structure, which combines multiple bioactive moieties in a single molecule. This structural complexity allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and application.
Properties
Molecular Formula |
C33H38O23 |
---|---|
Molecular Weight |
802.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H38O23/c34-6-12-15(37)19(41)23(45)32(52-12)54-27-11(51-31-25(47)21(43)22(44)29(56-31)30(48)49)5-10-14(17(27)39)18(40)28(26(50-10)8-1-3-9(36)4-2-8)55-33-24(46)20(42)16(38)13(7-35)53-33/h1-5,12-13,15-16,19-25,29,31-39,41-47H,6-7H2,(H,48,49)/t12-,13-,15-,16-,19+,20+,21+,22+,23-,24-,25-,29+,31-,32+,33+/m1/s1 |
InChI Key |
AAKJOZZAGIRTOJ-JOFBQTNNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
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